![molecular formula C9H20N2O B3097100 [1-(3-Aminopropyl)piperidin-4-yl]methanol CAS No. 129999-65-1](/img/structure/B3097100.png)
[1-(3-Aminopropyl)piperidin-4-yl]methanol
Vue d'ensemble
Description
“[1-(3-Aminopropyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “[1-(3-Aminopropyl)piperidin-4-yl]methanol” is 1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(3-Aminopropyl)piperidin-4-yl]methanol” has a molecular weight of 172.27 and a molecular formula of C9H20N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
[1-(3-Aminopropyl)piperidin-4-yl]methanol serves as a foundational structure in the synthesis of various compounds. For instance, it is involved in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlighting its utility in creating sulfonylated derivatives. This process employs diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride, revealing the compound's ability to engage in condensation reactions. The resulting product's crystal structure, elucidated through X-ray crystallography, demonstrates the piperidine ring's chair conformation and the presence of both inter and intramolecular hydrogen bonds, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Girish et al., 2008).
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial activities. New pyridine derivatives synthesized from [1-(3-Aminopropyl)piperidin-4-yl]methanol have shown variable and modest activity against bacterial and fungal strains. This indicates the compound's potential as a precursor in developing new antimicrobial agents, which is vital for pharmaceutical research and development (Patel et al., 2011).
Antiproliferative Effects
Further, derivatives of [1-(3-Aminopropyl)piperidin-4-yl]methanol have been investigated for their antiproliferative effects. For example, diphenyl(piperidin-4-yl)methanol derivatives were synthesized and tested for their ability to inhibit cell proliferation. These compounds exhibited potent antiproliferative activities against various carcinoma cell lines, suggesting their potential in cancer research and therapy (Prasad et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(3-aminopropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKMBNATNQODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminopropyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



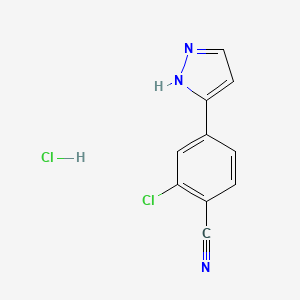
![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)
![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

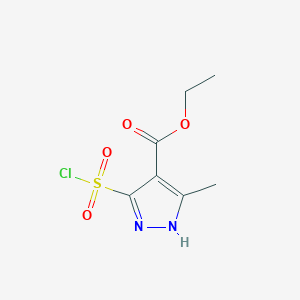
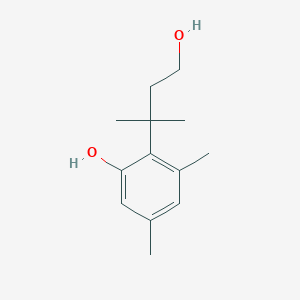
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
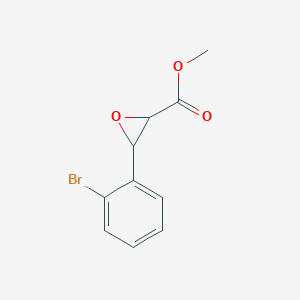
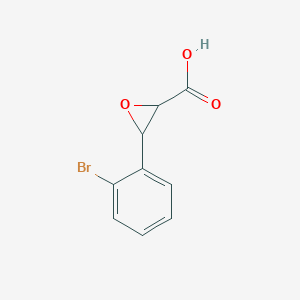
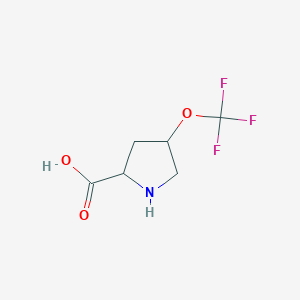
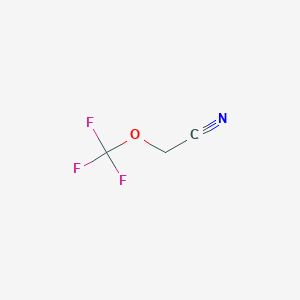
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)